molecular formula C19H21NO2 B599089 (E)-3-Hydroxy Doxepin CAS No. 131523-97-2

(E)-3-Hydroxy Doxepin

Cat. No.: B599089
CAS No.: 131523-97-2
M. Wt: 295.382
InChI Key: OHKQNFCWNWKAIY-CAOOACKPSA-N
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Description

(E)-3-Hydroxy Doxepin is a derivative of doxepin, a tricyclic antidepressant used to treat major depressive disorder, anxiety disorders, chronic hives, and insomnia . The compound is characterized by the presence of a hydroxyl group at the third position of the doxepin molecule, which may influence its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Hydroxy Doxepin typically involves the hydroxylation of doxepin. One common method is the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the (E)-isomer .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction parameters to ensure consistent product quality. Purification steps such as crystallization and chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

(E)-3-Hydroxy Doxepin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-3-Hydroxy Doxepin has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-Hydroxy Doxepin is unique due to the presence of the hydroxyl group, which may enhance its pharmacological effects and alter its metabolic profile compared to other tricyclic antidepressants .

Properties

IUPAC Name

(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-20(2)11-5-8-17-16-7-4-3-6-14(16)13-22-19-12-15(21)9-10-18(17)19/h3-4,6-10,12,21H,5,11,13H2,1-2H3/b17-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKQNFCWNWKAIY-CAOOACKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=C(C=C(C=C2)O)OCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=C(C=C(C=C2)O)OCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857753
Record name (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131523-97-2
Record name (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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